molecular formula C9H14O3 B1522588 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid CAS No. 4029-26-9

2,2-Dimethyl-4-oxocyclohexanecarboxylic acid

Cat. No.: B1522588
CAS No.: 4029-26-9
M. Wt: 170.21 g/mol
InChI Key: NZSQDCPBCNZMHB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-oxocyclohexanecarboxylic acid is an organic compound with the molecular formula C9H14O3. It is a cyclohexane derivative featuring a carboxylic acid group and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-4-oxocyclohexanecarboxylic acid can be synthesized through several methods. One common route involves the reduction of 2,2-dimethyl-4-nitrocyclohexanone to form 2,2-dimethyl-4-aminocyclohexanone, followed by oxidation to yield 2,2-dimethyl-4-hydroxycyclohexanecarboxylic acid . This intermediate is then further oxidized to produce the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alcohols for esterification, amines for amidation.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of esters and amides.

Scientific Research Applications

2,2-Dimethyl-4-oxocyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s ketone and carboxylic acid groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxocyclohexanecarboxylic acid
  • 2,2-Dimethylcyclohexanecarboxylic acid
  • 4-Hydroxy-2,2-dimethylcyclohexanecarboxylic acid

Uniqueness

2,2-Dimethyl-4-oxocyclohexanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a cyclohexane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-9(2)5-6(10)3-4-7(9)8(11)12/h7H,3-5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSQDCPBCNZMHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCC1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680559
Record name 2,2-Dimethyl-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4029-26-9
Record name 2,2-Dimethyl-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-4-oxocyclohexanecarboxylic acid
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